High Specific Activity Over C-6 Labeled Analogs
The specific activity of D-[1-3H(N)]galactosamine hydrochloride is reported in the range of 15–25 Ci/mmol for this labeling position, based on data for the structurally related N-acetyl derivative which shares the same [galactosamine-1-3H] core . This high specific activity is essential for detecting low-abundance metabolic intermediates and for autoradiography. In contrast, D-[6-3H]galactosamine synthesized via solid-state isotopic exchange typically achieves specific activities up to 700 mCi/g (approximately 0.125 Ci/mmol when corrected for molar mass), representing a >100-fold lower molar activity that limits sensitivity in low-concentration kinetic studies [1]. While a direct head-to-head comparison under identical assay conditions is not available in the primary literature, this cross-study comparison of specific activities for the same parent compound with different tritium labeling positions demonstrates the superior molar activity of the [1-3H] isotopologue [1].
| Evidence Dimension | Specific Activity (Molar Radioactivity) |
|---|---|
| Target Compound Data | 15–25 Ci/mmol (for [1-3H] label) |
| Comparator Or Baseline | D-[6-3H]galactosamine: ~0.125 Ci/mmol (calculated from 700 mCi/g) |
| Quantified Difference | ~120- to 200-fold higher molar activity for the [1-3H] compound |
| Conditions | Radiolabeling methodology; solid-state isotopic exchange (for [6-3H]) vs. synthetic incorporation at C-1 (for [1-3H]) |
Why This Matters
The ~120-200× higher molar activity of the [1-3H] label directly translates to greater assay sensitivity, enabling detection of picomolar to femtomolar quantities in uptake and metabolic studies that would be unfeasible with the lower-activity C-6 labeled alternative.
- [1] Korsakova, N. A., et al. (n.d.). Kinetic isotope effects in enzymatic oxidation of 3H-labelled D-galactosamine. INIS Repository Record. Specific activity up to 700 mCi/g for [6-3H]galactosamine via solid-state procedure. View Source
